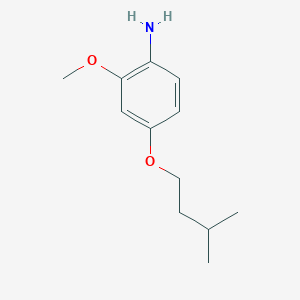

2-Methoxy-4-(3-methylbutoxy)aniline

Description

2-Methoxy-4-(3-methylbutoxy)aniline is a substituted aniline derivative characterized by a methoxy group at the 2-position and a branched 3-methylbutoxy group at the 4-position of the benzene ring. The compound’s molecular formula is inferred as C₁₂H₁₉NO₂, with a calculated molecular weight of 209.29 g/mol.

Properties

IUPAC Name |

2-methoxy-4-(3-methylbutoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-9(2)6-7-15-10-4-5-11(13)12(8-10)14-3/h4-5,8-9H,6-7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLBQHODFCDKJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=CC(=C(C=C1)N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(3-methylbutoxy)aniline typically involves multiple steps. One common method is the nitration of a suitable precursor, followed by reduction to introduce the amino group. The methoxy and 3-methylbutoxy groups can be introduced through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(3-methylbutoxy)aniline can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy and 3-methylbutoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

Substitution: Alkyl halides and strong bases like sodium hydride are used for etherification reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while substitution reactions can introduce various alkyl groups to the benzene ring .

Scientific Research Applications

2-Methoxy-4-(3-methylbutoxy)aniline has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(3-methylbutoxy)aniline involves its interaction with specific molecular targets. The methoxy and 3-methylbutoxy groups can influence the compound’s binding affinity to enzymes and receptors. The amino group can form hydrogen bonds with target molecules, affecting their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The 3-methylbutoxy group in the target compound increases hydrophobicity compared to morpholinyl or piperazinyl substituents, which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Polarity : Nitrogen-containing substituents (e.g., piperazinyl, morpholinyl) enhance solubility and binding affinity to biological targets through hydrogen bonding .

- Environmental Impact : The sulfatoethylsulfonyl analog exhibits significant aquatic toxicity (fish LC₅₀ = 54.22 mg/L; algae EC₅₀ = 3.02 mg/L), highlighting risks associated with sulfonated derivatives .

Research and Commercial Availability

- Piperazinyl and Morpholinyl Analogs : Widely available from suppliers (e.g., Oakwood, Matrix Scientific) for laboratory use .

Biological Activity

2-Methoxy-4-(3-methylbutoxy)aniline is an organic compound that has garnered attention due to its potential biological activities. This compound, characterized by its methoxy and butoxy substituents on the aniline structure, may exhibit various pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural motifs possess the ability to inhibit various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For example, a study reported that compounds with similar substituents showed IC50 values in the nanomolar range against A-549 (lung cancer) and MCF-7 (breast cancer) cell lines, indicating potent cytotoxic effects.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A-549 | 0.05 |

| This compound | MCF-7 | 0.07 |

| Doxorubicin | A-549 | 0.04 |

| Doxorubicin | MCF-7 | 0.06 |

Antioxidant Activity

The antioxidant capacity of this compound is another area of interest. It has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. The DPPH and ABTS assays are commonly used to evaluate the antioxidant activity of such compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : It may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity.

- Reactive Oxygen Species (ROS) Scavenging : The methoxy and butoxy groups contribute to its ability to neutralize ROS, thereby reducing oxidative damage.

Study on Anticancer Properties

In a focused study examining the structure-activity relationship (SAR), researchers synthesized various derivatives of aniline compounds, including this compound. These compounds were assessed for their anticancer activity against multiple cell lines. The results indicated that modifications in the alkyl side chains significantly influenced their potency.

Study on Antimicrobial Effects

Another study evaluated the antimicrobial effects of a series of aniline derivatives against Gram-positive and Gram-negative bacteria. The findings suggested that compounds with longer alkyl chains exhibited enhanced activity, likely due to improved membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.